Corosin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Corosin is a compound known for its significant role in corrosion inhibition. It is widely used in various industries to prevent the degradation of metals and alloys caused by environmental factors. Corrosion is a natural process that converts a refined metal into a more chemically stable form, such as an oxide, hydroxide, or sulfide. This compound helps in mitigating this process, thereby extending the lifespan of metal structures and components .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Corosin typically involves the reaction of organic compounds containing nitrogen, sulfur, or oxygen with metal ions. Common methods include:

Mechanical Alloying: This involves the mixing of metal powders with organic compounds under high-energy ball milling conditions.

Chemical Deposition: This method uses chemical reactions to deposit a thin layer of this compound on the metal surface.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as arc melting and magnetron sputtering are also employed to produce high-entropy alloys that include this compound .

Análisis De Reacciones Químicas

Types of Reactions

Corosin undergoes various chemical reactions, including:

Oxidation: This compound reacts with oxygen to form oxides, which provide a protective layer on the metal surface.

Reduction: In the presence of reducing agents, this compound can be reduced to its elemental form.

Substitution: This compound can undergo substitution reactions where one of its atoms is replaced by another atom or group of atoms.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide, and nitric acid are commonly used oxidizing agents.

Reducing Agents: Hydrogen gas, carbon monoxide, and sodium borohydride are typical reducing agents.

Substitution Reagents: Halogens and alkyl groups are often involved in substitution reactions.

Major Products

The major products formed from these reactions include metal oxides, elemental metals, and substituted organic compounds .

Aplicaciones Científicas De Investigación

Corosin has a wide range of applications in scientific research:

Chemistry: Used as a corrosion inhibitor in various chemical processes and reactions.

Biology: Employed in the development of biocompatible materials for medical implants.

Medicine: Utilized in the formulation of drugs that require protection from oxidation.

Industry: Applied in the manufacturing of corrosion-resistant coatings and paints.

Mecanismo De Acción

Corosin exerts its effects through several mechanisms:

Adsorption: This compound molecules adsorb onto the metal surface, forming a protective barrier that prevents further corrosion.

Passivation: It promotes the formation of a passive oxide layer on the metal surface, which inhibits further oxidation.

Complexation: This compound forms complexes with metal ions, reducing their reactivity and susceptibility to corrosion.

Comparación Con Compuestos Similares

Similar Compounds

Benzoquinoline Derivatives: These compounds also act as corrosion inhibitors and share similar chemical properties with Corosin.

High-Entropy Alloys: These alloys contain multiple elements and exhibit excellent corrosion resistance, similar to this compound.

Organic Corrosion Inhibitors: Compounds such as thiols, dithiols, and fatty acids are used as corrosion inhibitors and have comparable mechanisms of action.

Uniqueness of this compound

This compound stands out due to its high efficiency in forming a stable protective layer on metal surfaces and its ability to function effectively under a wide range of environmental conditions . Its unique combination of nitrogen, sulfur, and oxygen atoms enhances its adsorption and passivation capabilities, making it a superior choice for corrosion inhibition .

Propiedades

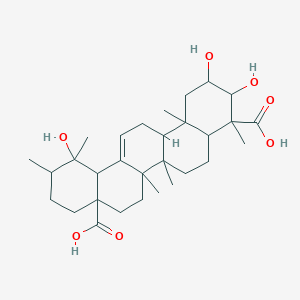

Número CAS |

53527-49-4 |

|---|---|

Fórmula molecular |

C30H46O7 |

Peso molecular |

518.7 g/mol |

Nombre IUPAC |

2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |

InChI |

InChI=1S/C30H46O7/c1-16-9-12-30(24(35)36)14-13-26(3)17(21(30)29(16,6)37)7-8-19-25(2)15-18(31)22(32)28(5,23(33)34)20(25)10-11-27(19,26)4/h7,16,18-22,31-32,37H,8-15H2,1-6H3,(H,33,34)(H,35,36) |

Clave InChI |

FYGSMJAMPMZYFS-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1(C)O)C)C(=O)O |

melting_point |

300 °C |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)

![4-[(4-Butoxyphenyl)ethynyl]benzonitrile](/img/structure/B14634821.png)

![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)